REACTION_SMILES
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[CH2:3]([N:4]([CH2:5][CH3:6])[C:16]([S:7][c:8]1[cH:9][c:10]([Br:15])[cH:11][c:12]([Br:14])[cH:13]1)=[O:17])[CH3:18].[CH3:19][OH:20].[Na+:2].[OH-:1]>>[SH:7][c:8]1[cH:9][c:10]([Br:15])[cH:11][c:12]([Br:14])[cH:13]1
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Name
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CCN(CC)C(=O)Sc1cc(Br)cc(Br)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)C(=O)Sc1cc(Br)cc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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Sc1cc(Br)cc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |